2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid
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Overview
Description
2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid is an organic compound with a complex structure that includes benzyl, ethoxycarbonyl, and amino groups attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid typically involves multi-step organic reactions. One common method includes the protection of amino groups with ethoxycarbonyl groups, followed by the introduction of benzyl groups. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the butanedioic acid backbone.
Substitution: The benzyl and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, altering protein structures, and participating in biochemical pathways. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-bis(benzoyloxy)butanedioic acid: Similar in structure but with benzoyloxy groups instead of benzyl(ethoxycarbonyl)amino groups.
2,3-dibenzoyltartaric acid: Another related compound with benzoyl groups attached to a tartaric acid backbone.
Uniqueness
2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid is unique due to the presence of both benzyl and ethoxycarbonyl groups attached to amino functionalities. This combination of groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O8/c1-3-33-23(31)25(15-17-11-7-5-8-12-17)19(21(27)28)20(22(29)30)26(24(32)34-4-2)16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSPCEBYBRVEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1)C(C(C(=O)O)N(CC2=CC=CC=C2)C(=O)OCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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